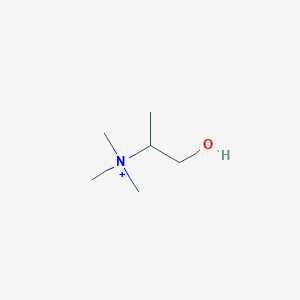

alpha-Methylcholine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methylcholine typically involves the reaction of trimethylamine with 1-chloro-2-propanol under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained in the form of a crystalline solid, which is then packaged for distribution .

Analyse Des Réactions Chimiques

Types of Reactions

alpha-Methylcholine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Applications De Recherche Scientifique

alpha-Methylcholine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in certain reactions.

Biology: This compound is utilized in the study of cellular processes and as a reagent in biochemical assays.

Industry: It is employed as an antistatic agent and in the production of surfactants.

Mécanisme D'action

The mechanism of action of alpha-Methylcholine involves its interaction with molecular targets through ionic and hydrogen bonding. It can modulate various biochemical pathways by influencing the activity of enzymes and receptors. The specific pathways involved depend on the context of its application .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-:

2-Hydroxypropyltrimethylammonium chloride: Used as a surfactant and in water treatment processes.

Uniqueness

alpha-Methylcholine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyl group and quaternary ammonium structure make it versatile for various applications .

Activité Biologique

Alpha-methylcholine (α-Methylcholine) is a choline analog that has garnered attention due to its biological activities, particularly in the context of cholinergic signaling. This article explores its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound functions primarily as a selective agonist for muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs). It mimics the action of acetylcholine but exhibits altered receptor affinity and specificity. The binding of α-methylcholine to these receptors influences various physiological processes, including neurotransmission, immune response modulation, and muscle contraction.

Receptor Interaction

- Muscarinic Receptors : α-Methylcholine shows higher affinity for mAChRs compared to nAChRs. It activates G-protein coupled pathways that lead to the modulation of intracellular calcium levels and subsequent physiological responses .

- Nicotinic Receptors : Although less potent at nAChRs, α-methylcholine can still induce receptor activation, influencing neuromuscular transmission .

Biological Effects

The biological effects of α-methylcholine are diverse and can be categorized into several key areas:

1. Immune Modulation

Research indicates that α-methylcholine plays a role in the cholinergic anti-inflammatory pathway. It enhances the production of anti-inflammatory cytokines while suppressing pro-inflammatory cytokines in immune cells. This effect is mediated through the activation of α7 nAChRs, which are linked to G-proteins rather than functioning as ion channels in immune cells .

2. Neurotransmission

In the central nervous system, α-methylcholine acts as a neuromodulator. Its ability to stimulate mAChRs contributes to cognitive functions such as learning and memory. Studies have shown that cholinergic signaling is crucial for synaptic plasticity, which underlies memory formation .

3. Respiratory Function

In respiratory physiology, α-methylcholine has been used in studies assessing bronchoconstriction and airway hyperresponsiveness. Methacholine, a related compound, is often employed in clinical settings to provoke bronchoconstriction for diagnostic purposes in asthma patients . While not directly tested in all contexts, α-methylcholine's effects on airway smooth muscle suggest potential applications in understanding respiratory conditions.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of α-methylcholine:

Propriétés

IUPAC Name |

1-hydroxypropan-2-yl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAUBRYQGMZJLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944216 | |

| Record name | 1-Hydroxy-N,N,N-trimethylpropan-2-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21618-46-2 | |

| Record name | alpha-Methylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021618462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-N,N,N-trimethylpropan-2-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.